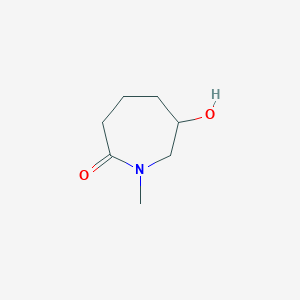![molecular formula C18H11ClN2O3 B2417146 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950283-22-4](/img/structure/B2417146.png)
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. It also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The presence of a chloro group and a methylphenyl group further contribute to its chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one, 1,2,4-oxadiazole, chloro, and methylphenyl groups. These groups could potentially influence the compound’s reactivity and interactions with other substances .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions, and the chloro group could potentially undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole ring and the nonpolar methylphenyl group could impact its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Oxadiazoles, including compounds like 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, are important in the synthesis of various heterocyclic compounds. These compounds have shown significant pharmacological and antimicrobial properties (Baliyan, 2018).
- Research indicates the synthesis of such compounds involving sequential reactions, like the Vilsmeier Hack reaction, leading to potential anticancer agents (Ambati et al., 2017).
Antimicrobial and Antibacterial Applications
- Several studies have synthesized derivatives of this compound, demonstrating moderate to excellent antibacterial properties against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016).
- Novel oxadiazole derivatives containing the 2H-chromen-2-one moiety have been evaluated for their antibacterial and antifungal activities, showing promising results (Mahesh et al., 2022).
Potential in Cancer Treatment
- The compound has been utilized in the creation of molecules with potential anticancer properties. It has been involved in the synthesis of novel molecules that have shown cytotoxic activity against different cancer cell lines (Zhang et al., 2005).
Photophysical and Electronic Applications
- Studies have synthesized novel coumarin-based organic dyes incorporating this compound, finding potential applications in photonic and electronic devices due to their spectral properties (Kumbar et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is the Macrophage colony-stimulating factor 1 receptor (M-CSF1R) . M-CSF1R is a protein that in humans is encoded by the CSF1R gene. It plays a crucial role in the regulation of survival, proliferation, and differentiation of hematopoietic precursor cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c1-10-2-4-11(5-3-10)16-20-17(24-21-16)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQQAVFUJKFNBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

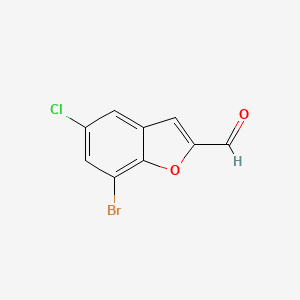
![N-(4-ethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2417065.png)
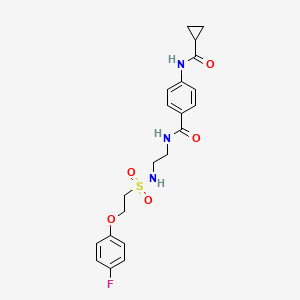
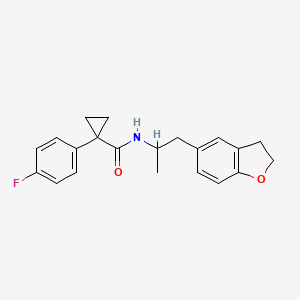
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)
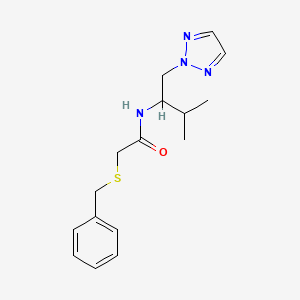

![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2417075.png)
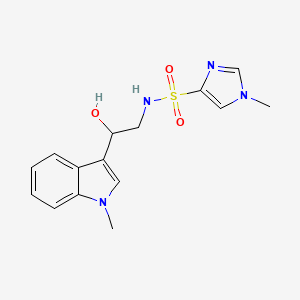
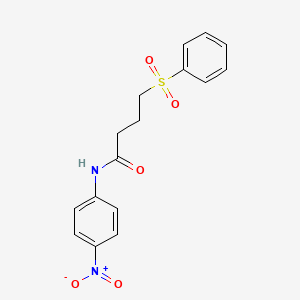
![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417080.png)
![N,N-Dimethyl-1-[4-(2-piperidinyl)phenyl]methanamine dihydrochloride](/img/structure/B2417082.png)
